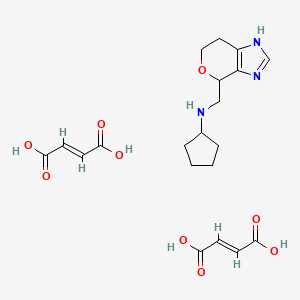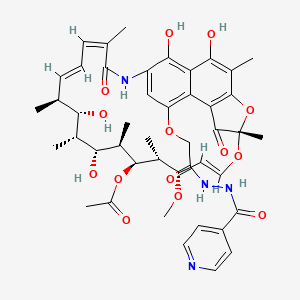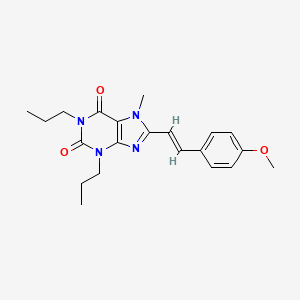
(-)-Pentazocine succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Pentazocine succinate: is a synthetic opioid analgesic used for the relief of moderate to severe pain. It is a salt form of pentazocine, which is a benzomorphan derivative. The compound is known for its mixed agonist-antagonist properties, acting on the kappa and sigma opioid receptors, which makes it unique compared to other opioids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pentazocine succinate involves several steps, starting from the basic benzomorphan structure. The key steps include:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups at specific positions on the benzomorphan core.
Formation of the Succinate Salt: The final step involves reacting pentazocine with succinic acid to form the succinate salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Pentazocine succinate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can regenerate hydroxyl groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: Researchers use (-)-Pentazocine succinate as a starting material to synthesize various derivatives for studying structure-activity relationships.
Biology:
Receptor Studies: The compound is used to study the kappa and sigma opioid receptors, providing insights into their roles in pain modulation and other physiological processes.
Medicine:
Pain Management: this compound is used clinically to manage moderate to severe pain, particularly in patients who may not respond well to other opioids.
Industry:
Pharmaceutical Development: The compound is used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Pentazocine succinate exerts its effects primarily through its action on the kappa and sigma opioid receptors. It acts as an agonist at the kappa receptors, producing analgesia and sedation, and as an antagonist at the sigma receptors, which helps mitigate some of the dysphoric effects associated with sigma receptor activation. The compound’s interaction with these receptors modulates the release of neurotransmitters, leading to pain relief.
Comparaison Avec Des Composés Similaires
Pentazocine Hydrochloride: Another salt form of pentazocine with similar analgesic properties.
Butorphanol: A mixed agonist-antagonist opioid with similar receptor activity.
Nalbuphine: Another kappa agonist and mu antagonist used for pain relief.
Uniqueness: (-)-Pentazocine succinate is unique due to its specific receptor profile and the succinate salt form, which may offer different pharmacokinetic properties compared to other forms of pentazocine and similar compounds.
Propriétés
Numéro CAS |
124819-25-6 |
|---|---|
Formule moléculaire |
C23H33NO5 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
butanedioic acid;(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m0./s1 |
Clé InChI |
KFPNZIZLGZZGHO-DTOXXUQYSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


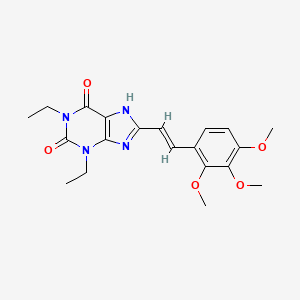
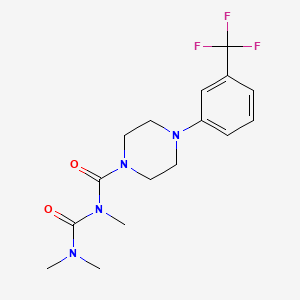

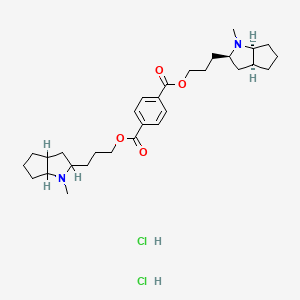
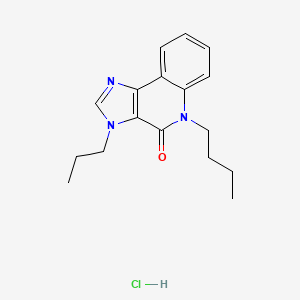
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
